![molecular formula C18H14N4 B2813393 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 32016-25-4](/img/structure/B2813393.png)
3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound with the molecular formula C18H14N4 . It has a molecular weight of 286.34 . The compound is known for its purity, which is approximately 98% .
Synthesis Analysis
The synthesis of 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves the reaction of enaminonitriles with hydrazine hydrate to form aminopyrazoles . These aminopyrazoles are then reacted with formylated acetophenones under reflux at 60°C, assisted by KHSO4 in aqueous media, to form regioselectively 3,7-diarylpyrazolo[1,5-a]pyrimidines and 3,6-diarylpyrazolo[1,5-a]pyrimidine-7-amines .Molecular Structure Analysis
The InChI code for 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine is 1S/C18H14N4/c19-17-15(13-7-3-1-4-8-13)11-20-18-16(12-21-22(17)18)14-9-5-2-6-10-14/h1-12H,19H2 . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine has a molecular weight of 286.34 . The compound is known for its purity, which is approximately 98% .Scientific Research Applications
Antitumor Properties
3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine has shown promise as an antitumor agent. In a study, it exhibited significant inhibitory activity against a carcinosarcoma in rats . Further investigations into its mechanism of action and potential clinical applications are warranted.
Dihydrofolate Reductase (DHFR) Inhibition
This compound has been explored for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism. DHFR inhibition is relevant in cancer therapy, as it disrupts nucleotide synthesis and cell proliferation .
Kinase Inhibitor
3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine may act as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. Investigating its selectivity and efficacy against specific kinases could provide valuable insights .
Anti-inflammatory Properties
Given its unique structure, this compound might exhibit anti-inflammatory effects. Understanding its impact on inflammatory pathways and immune responses could lead to novel therapeutic strategies for inflammatory diseases .
Antiviral Activity
Exploring the antiviral potential of 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine is intriguing. Viral infections remain a global health challenge, and identifying new antiviral agents is essential. Further studies are needed to assess its efficacy against specific viruses .
Neuroprotective Effects
Considering its aromatic rings and heterocyclic structure, this compound could have neuroprotective properties. Investigating its impact on neuronal function, oxidative stress, and neurodegenerative diseases would be valuable .
Future Directions
Given the pharmaceutical importance of pyrazolo[1,5-a]pyrimidine derivatives, synthetic chemists have devoted serious efforts to the synthesis of these compounds . Future research may focus on exploring the therapeutic potential of 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine and related compounds, particularly in the treatment of various diseases such as cancer and bacterial infections .
Mechanism of Action
Target of Action
Related compounds in the pyrazolo[1,5-a]pyrimidine class have been found to inhibit various enzymes and receptors, such as cyclin-dependent kinase 2 (cdk2) and gaba receptors .
Mode of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine class have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to affect various pathways, including those involved in cell cycle regulation and neurotransmission .
Result of Action
Related compounds have been found to have significant inhibitory activity against various cancer cell lines .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c19-17-15(13-7-3-1-4-8-13)11-20-18-16(12-21-22(17)18)14-9-5-2-6-10-14/h1-12H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEDTUZUUXMOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=C(C=N3)C4=CC=CC=C4)N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201514 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

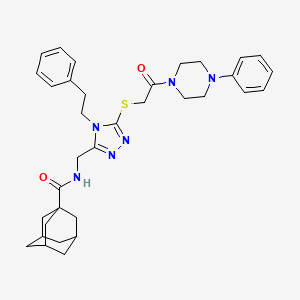
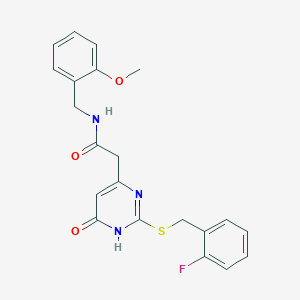

![N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinolin-2-yl]pentanamide](/img/structure/B2813315.png)
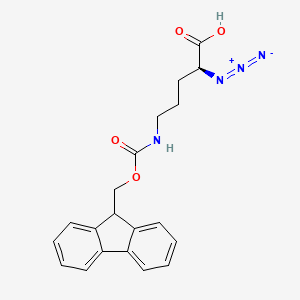
![7-(4-Benzylpiperazine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2813317.png)
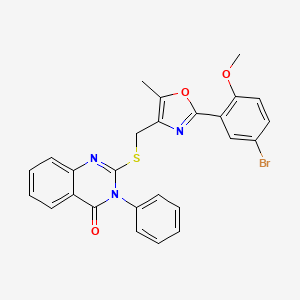

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2813324.png)
![Ethyl 4-[2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2813325.png)
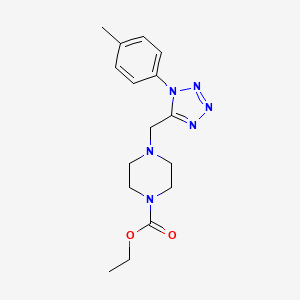
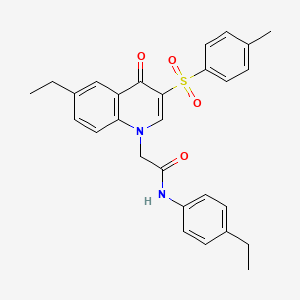
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2813330.png)
![6-phenethyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813331.png)